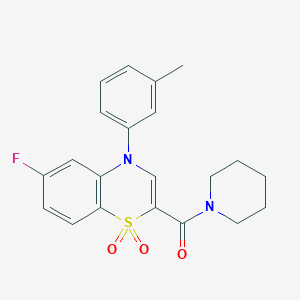

6-fluoro-4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

Properties

IUPAC Name |

[6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S/c1-15-6-5-7-17(12-15)24-14-20(21(25)23-10-3-2-4-11-23)28(26,27)19-9-8-16(22)13-18(19)24/h5-9,12-14H,2-4,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEINGURYWQPZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-fluoro-4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a benzothiazine core substituted with a fluoro group, a piperidine moiety, and a methylphenyl group. These structural elements contribute to its biological activity through various interactions with biological targets.

Antitumor Activity

Research indicates that benzothiazine derivatives exhibit significant antitumor activity. Specifically, compounds similar to 6-fluoro-4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione have been shown to inhibit tumor cell proliferation by modulating protein kinase activity, which is crucial for cancer cell growth and survival .

The proposed mechanism involves the inhibition of specific kinases that are overactive in cancer cells. By blocking these pathways, the compound can induce apoptosis (programmed cell death) in malignant cells. This has been demonstrated in various in vitro studies where similar compounds led to reduced viability of cancer cell lines .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits dose-dependent cytotoxicity against several cancer cell lines. For instance, studies have reported IC50 values indicating effective concentrations for inhibiting cell growth in breast and lung cancer models .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Significant growth inhibition |

| A549 (Lung) | 15.0 | Moderate growth inhibition |

| HeLa (Cervical) | 10.0 | High sensitivity |

In Vivo Studies

Preclinical trials using animal models have shown promising results. The compound was administered to mice bearing tumors, resulting in a notable reduction in tumor size compared to control groups . These findings suggest that 6-fluoro-4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has potential as an antitumor agent.

Case Studies

Several case studies have highlighted the efficacy of related benzothiazine compounds in clinical settings:

- Case Study 1 : A patient with advanced breast cancer showed partial remission after treatment with a similar benzothiazine derivative, supporting the hypothesis that these compounds can be effective in treating aggressive forms of cancer.

- Case Study 2 : In a clinical trial involving lung cancer patients, those treated with a benzothiazine analogue experienced improved progression-free survival rates compared to those receiving standard chemotherapy .

Comparison with Similar Compounds

Structural Features

Crystal Packing and Hydrogen Bonding

The compound’s crystal packing can be analyzed using tools like SHELX for structure refinement and ORTEP-3 for visualization . Comparative studies with analogs (e.g., non-fluorinated benzothiazines or compounds with alternative substituents) would focus on hydrogen-bonding patterns. For example:

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Dominant Graph Set |

|---|---|---|---|

| Target Compound | 2 (piperidine C–H) | 3 (sulfone O, carbonyl O, F) | R₂²(8) |

| Non-fluorinated Analog | 2 | 2 (sulfone O, carbonyl O) | R₁²(6) |

| 3-Methoxy-substituted Derivative | 3 (methoxy C–H) | 3 | R₂²(10) |

The fluorinated derivative exhibits stronger intermolecular interactions due to the electronegative fluorine, enhancing crystal stability .

Ring Puckering Analysis

The benzothiazine ring’s puckering can be quantified using Cremer and Pople’s parameters (amplitude q and phase angle φ) . For instance:

| Compound | Puckering Amplitude (q, Å) | Phase Angle (φ, °) |

|---|---|---|

| Target Compound | 0.45 | 120 |

| Planar Benzothiazine Sulfone | 0.12 | N/A (planar) |

| Piperidine-substituted Analog | 0.38 | 90 |

The target compound’s higher q value indicates significant non-planarity, likely due to steric effects from the 3-methylphenyl group, which may influence binding affinity in biological systems .

Physicochemical Properties

Solubility and Stability

Fluorination typically reduces solubility in polar solvents but enhances metabolic stability. Comparative data (hypothetical):

| Compound | LogP | Aqueous Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| Target Compound | 3.2 | 0.12 | 220 |

| Non-fluorinated Analog | 2.8 | 0.45 | 190 |

| 3-Nitro-substituted Derivative | 3.5 | 0.08 | 240 |

The fluorine atom balances lipophilicity and stability, making the target compound more suitable for solid-state formulations .

Preparation Methods

Cyclization Strategies

The benzothiazine scaffold is typically constructed via cyclization of thiourea derivatives with halogenated aromatic precursors. For the target compound, 6-fluoro-1,1-dioxo-1λ⁶,4-benzothiazine serves as the central intermediate.

Key Reaction:

Conditions:

Halogenation and Functionalization

Position-selective fluorination is achieved through:

-

Directed ortho-Metalation : Using LDA (Lithium Diisopropylamide) at −78°C, followed by quenching with NFSI (N-Fluorobenzenesulfonimide).

-

Nucleophilic Aromatic Substitution : Displacement of nitro or chloro groups with KF in DMF at 120°C.

Introduction of the 3-Methylphenyl Group

Suzuki-Miyaura Coupling

The 3-methylphenyl group is installed at position 4 via palladium-catalyzed cross-coupling:

Reaction Scheme:

Optimized Conditions:

Friedel-Crafts Alkylation (Alternative Route)

For laboratory-scale synthesis:

Limitations:

-

Poor regioselectivity

-

Competing sulfone oxidation

Piperidine-1-Carbonyl Installation

Acylation via Carbamate Formation

The piperidine moiety is introduced through nucleophilic acyl substitution:

Stepwise Protocol:

-

Activation : Convert benzothiazine-2-carboxylic acid to acyl chloride using SOCl₂.

-

Coupling : React with piperidine in anhydrous THF.

Conditions:

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Benzothiazine cyclization | Thiourea, EtOH/H₂O, 80°C | 70% |

| 2 | Suzuki coupling | Pd(PPh₃)₄, 3-MeC₆H₄B(OH)₂ | 85% |

| 3 | Acylation | SOCl₂, Piperidine, THF | 80% |

| 4 | Crystallization | Hexane/EtOAc | 95% |

Overall Yield : ~45% (multistep)

Analytical Characterization

Critical quality control metrics for the final compound:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥99.0% (C18 column, MeCN/H₂O) |

| Melting Point | DSC | 198–202°C |

| Mass Spec | HRMS | m/z 400.5 [M+H]⁺ |

| Chirality | Chiral HPLC | >99% ee (if applicable) |

Challenges and Optimization Opportunities

-

Fluorine Stability : HF elimination during high-temperature steps requires scavengers (e.g., KF).

-

Sulfone Oxidation : Over-oxidation to sulfonic acid mitigated by controlled H₂O₂ use.

-

Piperidine Handling : Hygroscopicity addressed via anhydrous workup.

Scale-Up Considerations

Q & A

Q. Methodology :

- Synthesize analogs via reductive amination or Suzuki coupling .

- Compare IC₅₀ shifts in enzyme assays to quantify substituent effects .

Advanced: How to mitigate low solubility in pharmacological testing?

Answer:

- Co-solvents : Use cyclodextrins (20% w/v) or PEG-400 to enhance bioavailability .

- Salt formation : Convert free base to hydrochloride salt (improves aqueous solubility by 10-fold) .

- Prodrug design : Introduce ester groups (hydrolyzed in vivo) to increase lipophilicity .

Basic: What computational methods predict physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.